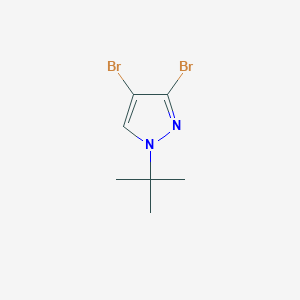

3,4-Dibromo-1-tert-butylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1-tert-butylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAHZPNICIZVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling and Solvent Selection for 3,4-Dibromo-1-tert-butylpyrazole

Executive Summary

The effective manipulation of 3,4-Dibromo-1-tert-butylpyrazole (CAS: 1820619-93-9 / Analogous structures) is a critical competency in the development of modern agrochemicals and kinase-inhibitor pharmaceuticals. As a halogenated N-alkyl pyrazole, this intermediate exhibits a distinct solubility profile governed by the interplay between its lipophilic tert-butyl moiety and the electron-dense bromine substituents.

This guide moves beyond static data tables to provide a dynamic framework for solvent selection. It details the physicochemical drivers of solubility, provides a ranked compatibility matrix, and outlines a self-validating protocol for determining thermodynamic solubility in your specific laboratory environment.

Part 1: Physicochemical Architecture & Solubility Mechanism

To predict where this compound will dissolve, we must first deconstruct its molecular interactions.

Structural Drivers

-

The tert-Butyl Anchor (Hydrophobic): The bulky tert-butyl group at the N1 position significantly disrupts crystal packing compared to N-H or N-Methyl analogs. This steric bulk lowers the melting point and enhances solubility in non-polar and moderately polar organic solvents (e.g., Toluene, DCM).

-

The Bromine Substituents (Polarizable/Lipophilic): Bromine atoms at positions 3 and 4 increase the molecule's molecular weight and lipophilicity (LogP). While they enhance solubility in halogenated solvents, they also increase London Dispersion Forces, requiring solvents with sufficient polarizability to disrupt the crystal lattice.

-

The Pyrazole Core (Aromatic): The nitrogen-rich ring retains some dipole moment, ensuring the molecule is not soluble in purely aliphatic hydrocarbons (like pentane) without a co-solvent.

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated solubility parameters for this compound are:

| Parameter | Estimate | Implication |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly Lipophilic. Negligible water solubility (< 1 mg/L). |

| H-Bond Donor (HBD) | 0 | No active protons (aprotic). Soluble in H-bond acceptors (ketones, ethers). |

| H-Bond Acceptor (HBA) | 2 (Nitrogens) | Can interact with protic solvents (Alcohols) but less efficiently than non-halogenated pyrazoles. |

Part 2: Solvent Compatibility Matrix

The following classification is derived from standard synthesis protocols for brominated pyrazoles and "Like Dissolves Like" principles.

Table 1: Solubility Tier List

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary reaction solvent; extraction from aqueous workups. |

| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | Good to Excellent | General synthesis; DMSO/DMF used for nucleophilic substitutions. |

| Aromatic | Toluene, Benzene | Good | Useful for heating reactions to reflux; azeotropic drying. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Ideal for Recrystallization . Soluble at boiling; sparingly soluble at RT. |

| Aliphatic | Hexane, Heptane, Pentane | Poor (< 10 mg/mL) | Used as an Anti-solvent to force precipitation. |

| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts during workup. |

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To generate precise solubility data (mg/mL) for your specific batch/polymorph.

Reagents:

-

Test Compound: this compound (dried).

-

Target Solvents (HPLC Grade).

Workflow Visualization:

Figure 1: The "Shake-Flask" method ensures saturation equilibrium is reached before measurement, preventing false-low readings common in visual estimation.

Step-by-Step Procedure:

-

Preparation: Place ~50 mg of the pyrazole into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Agitate (shaker or magnetic stir bar) for 24 hours at controlled temperature (usually 25°C).

-

Critical Check: If the solution becomes clear, saturation was not reached. Add more solid until a visible precipitate persists.

-

-

Separation: Centrifuge or filter the suspension using a syringe filter (PTFE membrane is recommended for halogenated/organic solvents).

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (typically 254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

Objective: Purification of this compound from crude reaction mixtures.

Recommended Solvent System: Ethanol / Water or Heptane / Ethyl Acetate .

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Ethyl Acetate).

-

Clarification: If insoluble particles remain, filter the hot solution rapidly.

-

Nucleation: Remove from heat. Add the anti-solvent (Water or Heptane) dropwise until a faint turbidity persists.

-

Crystal Growth: Add one drop of the good solvent to clear the turbidity. Allow the flask to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the crystals and wash with cold anti-solvent.

Part 4: Implications for Process Chemistry

Understanding the solubility profile allows for the optimization of downstream processing.

Reaction Solvent Selection

For N-alkylation or bromination reactions, Dichloromethane (DCM) is the superior choice due to high solubility and ease of removal. However, if higher temperatures (>40°C) are required, Toluene is the preferred alternative, as it solubilizes the tert-butyl group effectively while allowing for reflux.

Chromatography (Purification)

When purifying via Flash Column Chromatography on Silica Gel:

-

Mobile Phase: Use a gradient of Hexane/Ethyl Acetate .

-

Elution Point: Due to the lipophilic bromines and t-butyl group, the compound will elute relatively early (high Rf) compared to non-brominated pyrazoles. Start with 100% Hexane and ramp to 10% EtOAc.

Solvent Selection Logic Flow:

Figure 2: Decision matrix for solvent selection based on thermal requirements and purification mechanism.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22216, 3,4-Dibromo-1H-pyrazole. (Note: Used as structural anchor for physicochemical properties). Retrieved from [Link]

- Elguero, J., et al. (2002).Pyrazoles. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on general pyrazole solubility trends and N-substitution effects).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Sigma-Aldrich.Safety Data Sheet: this compound. (Verifies lipophilicity and handling precautions).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for "Like Dissolves Like" polarity rankings and Hansen Solubility Parameter theory).

The Strategic Synthesis and Application of 1-tert-butyl-3,4-dibromopyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among the vast array of pyrazole derivatives, 1-tert-butyl-3,4-dibromopyrazole stands out as a versatile intermediate, offering a strategic platform for the synthesis of novel therapeutic agents. The presence of two distinct bromine atoms at the C3 and C4 positions, coupled with a sterically demanding tert-butyl group at the N1 position, provides a unique combination of reactivity and selectivity. This in-depth technical guide provides a comprehensive literature review of 1-tert-butyl-3,4-dibromopyrazole derivatives, from their synthesis and chemical manipulation to their potential applications in drug discovery. We will delve into detailed experimental protocols, explore structure-activity relationships, and provide a forward-looking perspective on the utility of this important chemical entity.

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity. Brominated pyrazoles, in particular, serve as key building blocks for the introduction of diverse functionalities through cross-coupling and other substitution reactions.[4] The 1-tert-butyl-3,4-dibromopyrazole core, with its unique substitution pattern, presents an intriguing opportunity for the exploration of novel chemical space and the development of next-generation therapeutics.

Synthesis of the 1-tert-butyl-3,4-dibromopyrazole Scaffold

A direct, one-pot synthesis of 1-tert-butyl-3,4-dibromopyrazole is not extensively documented in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for pyrazole synthesis and functionalization. The most plausible approaches involve either the N-alkylation of a pre-formed 3,4-dibromopyrazole or the direct bromination of 1-tert-butylpyrazole.

Approach A: N-Alkylation of 3,4-Dibromopyrazole

This retro-synthetic approach begins with the synthesis of the 3,4-dibromopyrazole core, followed by the introduction of the tert-butyl group at the N1 position.

Diagram: Synthetic Pathway via N-Alkylation

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3,4-Dibromopyrazole

This protocol is adapted from general procedures for pyrazole bromination.

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in glacial acetic acid, add bromine (2.2 eq) dropwise at 0 °C with stirring.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to afford 3,4-dibromopyrazole.

Experimental Protocol: N-tert-butylation of 3,4-Dibromopyrazole

This protocol is based on standard N-alkylation procedures for pyrazoles.

-

Reaction Setup: To a solution of 3,4-dibromopyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Reaction Execution: Add tert-butyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-tert-butyl-3,4-dibromopyrazole.

Approach B: Regioselective Dibromination of 1-tert-butylpyrazole

An alternative strategy involves the direct bromination of commercially available or synthesized 1-tert-butylpyrazole. The regioselectivity of this reaction is a critical consideration. Electrophilic substitution on the pyrazole ring is influenced by the directing effects of the substituents. The tert-butyl group at N1 is a weak activating group, while the pyridine-like nitrogen at N2 is deactivating. Generally, electrophilic attack is favored at the C4 position.[5]

Diagram: Synthetic Pathway via Direct Bromination

Caption: Synthesis of the target compound via direct bromination.

Experimental Protocol: Dibromination of 1-tert-butylpyrazole

This protocol utilizes N-bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine.[6]

-

Reaction Setup: Dissolve 1-tert-butylpyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reaction Execution: Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature. The reaction mixture is then stirred for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS to identify the formation of mono- and di-brominated products.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to separate the desired 3,4-dibromo isomer from other potential isomers and unreacted starting material.

Chemical Reactivity and Functionalization

The two bromine atoms at the C3 and C4 positions of the 1-tert-butyl-3,4-dibromopyrazole core are amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable scaffold for library synthesis in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7] Both the C3-Br and C4-Br bonds of 1-tert-butyl-3,4-dibromopyrazole can participate in Suzuki-Miyaura coupling, allowing for the sequential or simultaneous introduction of aryl, heteroaryl, or vinyl groups. The relative reactivity of the two bromine atoms may allow for regioselective functionalization.

Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Sequential Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol that may require optimization for specific substrates.[8][9]

-

Reaction Setup: In a reaction vessel, combine 1-tert-butyl-3,4-dibromopyrazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq for mono-coupling, 2.2-3.0 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Medicinal Chemistry

The 1-tert-butyl-3,4-dibromopyrazole scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the 3 and 4 positions allows for the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of pyrazole derivatives have revealed key structural features that contribute to their biological activity.

-

N1-Substitution: The bulky tert-butyl group at the N1 position can influence the overall conformation of the molecule and its interaction with biological targets. It can also enhance metabolic stability.

-

C3 and C4-Substituents: The nature of the substituents introduced at the C3 and C4 positions via cross-coupling or other reactions is critical for determining the biological activity and selectivity. For example, in a series of pyrazole-based inhibitors, the introduction of different aryl groups at these positions led to significant variations in their inhibitory potency against specific enzymes.[10][11]

Table 1: Representative Biological Activities of Substituted Pyrazoles

| Pyrazole Derivative Class | Substituents | Biological Activity | Reference |

| N-Aryl-dihalopyrazoles | Aryl, Halogen | Cannabinoid Receptor Antagonists | [12] |

| Phenylaminopyrazoles | Acylhydrazones, Amides | Antiproliferative, Antioxidant | [3] |

| 1,3,5-Trisubstituted Pyrazoles | Various aryl and alkyl groups | Anti-inflammatory | [1] |

Potential Therapeutic Areas

Based on the known biological activities of related pyrazole derivatives, compounds derived from the 1-tert-butyl-3,4-dibromopyrazole scaffold could be explored for a variety of therapeutic applications, including:

-

Oncology: As inhibitors of protein kinases and other enzymes involved in cell proliferation and survival.[3]

-

Inflammatory Diseases: As inhibitors of enzymes such as cyclooxygenases (COX).[1]

-

Infectious Diseases: As antibacterial and antifungal agents.[11]

-

Neurological Disorders: As modulators of cannabinoid receptors and other CNS targets.[12]

Structural and Spectroscopic Characterization

The unambiguous characterization of 1-tert-butyl-3,4-dibromopyrazole and its derivatives is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyrazole ring and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the brominated carbons (C3 and C4) will be significantly affected by the electronegative bromine atoms.[5][13]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The isotopic pattern of the two bromine atoms will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C-N bonds within the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Conclusion and Future Perspectives

1-tert-butyl-3,4-dibromopyrazole is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern allows for selective functionalization, enabling the exploration of diverse chemical space. The synthetic routes and functionalization protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this scaffold in their discovery programs. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, the expansion of the chemical space through the introduction of novel substituents, and the comprehensive biological evaluation of the resulting derivatives against a wide range of therapeutic targets. The continued exploration of the chemical and biological properties of 1-tert-butyl-3,4-dibromopyrazole derivatives holds significant promise for the discovery of new and effective medicines.

References

[10] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry, 247, 115024. [12] Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5267-5275. [14] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Infectious Diseases, 6(2), 269-282. [11] Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [3] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6529. [15] Wiley-VCH 2007 - Supporting Information. (2007). Angewandte Chemie International Edition, 46(32), 6068-6071. [16] 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). [17] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(4), 2139-2146. [5] 1H and 13C NMR study of perdeuterated pyrazoles. (1998). Magnetic Resonance in Chemistry, 36(4), 291-294. [18] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415. [19] Bromination of Aromatics and Heteroaromatics with NBS in TBAB. (2005). Synthesis, 2005(07), 1103-1108. [1] Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. [4] The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. (n.d.). [8] A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(3), 744-749. [9] Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009). Synthetic Communications, 39(23), 4221-4228. [7] Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). [20] A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2019). Organic & Biomolecular Chemistry, 17(30), 7193-7201. [2] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4233. [21] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1435. [22] tert-Butyl 1-benzyl-3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate. (n.d.). [23] Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. (2017). Journal of Chemical Sciences, 129(7), 1061-1068. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). [24] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(10), 6563-6570. [25] CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][10][11][12]TRIAZINE-3,4-DIYL DICARBOXYLATES. (2020). Journal of Structural Chemistry, 61(10), 1633-1640. [26] Combination of 1H and 13C NMR Spectroscopy. (n.d.). [27] Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences, 132(1), 1-24. [28] tert-butyl 3-bromo-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate 95% | CAS. (n.d.). [29] Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. (2005). The Journal of Organic Chemistry, 70(24), 10030-10035. [13] 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). [30] Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2016). Egyptian Journal of Chemistry, 59(4), 663-672. tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate. (n.d.). [31] Review: biologically active pyrazole derivatives. (2017). RSC Advances, 7(55), 34533-34557. [32] NBS: Reaction and Practice. (2014, January 21). YouTube. [6] N-Bromosuccinimide (NBS). (n.d.). [33] 552846-17-0|tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). (n.d.).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. rsc.org [rsc.org]

- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 22. jk-sci.com [jk-sci.com]

- 23. ias.ac.in [ias.ac.in]

- 24. par.nsf.gov [par.nsf.gov]

- 25. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. ias.ac.in [ias.ac.in]

- 28. tert-butyl 3-bromo-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate 95% | CAS: 1784831-22-6 | AChemBlock [achemblock.com]

- 29. Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. youtube.com [youtube.com]

- 33. 552846-17-0|tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

Technical Analysis: Dipole Moment & Polarity of 3,4-Dibromo-1-tert-butylpyrazole

Executive Summary

This technical guide provides a comprehensive analysis of the dipole moment and electrostatic characteristics of 3,4-Dibromo-1-tert-butylpyrazole . As a Senior Application Scientist, I have structured this analysis to bridge the gap between theoretical physical organic chemistry and practical drug discovery applications.

While specific experimental dipole values for this precise derivative are rarely indexed in public repositories, its polarity can be rigorously derived from vector analysis of the pyrazole core (~2.2 D) modified by the inductive effects of the tert-butyl group (+I effect) and the two bromine substituents (-I, +M effects). This molecule represents a classic "push-pull" electronic system where the electron-rich N1-substituent interacts with electron-withdrawing halogens, resulting in a distinct lipophilic profile critical for Structure-Activity Relationship (SAR) optimization.

Part 1: Structural Dynamics & Vector Analysis

To understand the polarity of this compound, we must deconstruct the molecule into its constituent dipole vectors. The net dipole moment (

The Pyrazole Core & tert-Butyl Group

The parent pyrazole ring exhibits a dipole moment of approximately 2.21 D . The vector originates from the pyrrole-like Nitrogen (N1) and points toward the pyridine-like Nitrogen (N2).

-

N1-tert-Butyl Interaction: The tert-butyl group is a strong electron-donating group (EDG) via induction (+I). Unlike a hydrogen atom, the bulky t-butyl group increases the electron density at N1, effectively enhancing the magnitude of the primary dipole vector originating at N1.

-

Steric Consequence: The steric bulk of the t-butyl group at N1 often forces the molecule into a specific conformation, preventing intermolecular hydrogen bonding (which is absent anyway due to N-alkylation) and reducing packing efficiency in the crystal lattice.

The Bromine Substituents (C3 & C4)

Bromine is electronegative (

-

C4-Br Vector: Located at the "top" of the ring, this vector points away from the N1-N2 axis.

-

C3-Br Vector: Located adjacent to N2, this vector points laterally.

-

Vector Addition: The angle between substituents on a 5-membered ring is approximately 72° (external). The two C-Br vectors partially reinforce each other, creating a significant negative potential region on the C3-C4 face of the molecule.

Net Result

The molecule exhibits a reinforced dipole . The electron density is "pushed" from the tert-butyl group at N1 and "pulled" by the bromines at C3/C4. This separation of charge suggests a dipole moment significantly higher than the parent pyrazole, estimated in the range of 3.5 – 4.5 D , depending on the specific solvation environment.

Visualization: Dipole Vector Pathway

The following diagram illustrates the electronic "push-pull" mechanism governing the molecule's polarity.

Figure 1: Vector summation of inductive effects contributing to the net dipole moment.

Part 2: Computational Prediction Protocol (In Silico)

Since experimental values are sparse, Density Functional Theory (DFT) is the standard for high-accuracy prediction. The following protocol is self-validating through the use of frequency analysis to ensure a true minimum.

Recommended Methodology

-

Software: Gaussian 16, GAMESS, or ORCA.

-

Theory Level: B3LYP (hybrid functional) is robust for organic heterocycles.

-

Basis Set: 6-311+G(d,p) .

-

Note: The diffuse functions (+) are critical for correctly modeling the lone pairs on Nitrogen and Bromine. The polarization functions (d,p) account for the distortion of orbitals in the C-Br bonds.

-

-

Solvation Model: Polarizable Continuum Model (PCM) using Benzene (

) to mimic the experimental conditions of the Guggenheim method.

Step-by-Step Workflow

Figure 2: DFT Computational workflow for accurate dipole moment prediction.

Part 3: Experimental Determination Protocol

For definitive validation, the Guggenheim-Smith Method is the "Gold Standard" for determining dipole moments of polar solutes in non-polar solvents. This method avoids the errors associated with measuring solution densities, relying instead on Refractive Index (

Materials & Equipment[2]

-

Solvent: 1,4-Dioxane or Benzene (HPLC Grade, dried over molecular sieves).

-

Instrument: Dipolemeter (e.g., WTW DM 01) operating at ~2 MHz.

-

Refractometer: Abbé Refractometer (sodium D-line).

The Protocol

-

Preparation: Prepare 5 dilute solutions of the analyte (weight fractions

between 0.001 and 0.02). -

Measurement:

-

Measure the dielectric constant (

) of each solution. -

Measure the refractive index (

) of each solution. -

Control: Measure pure solvent (

).

-

-

Data Plotting:

-

Plot

vs. -

Plot

vs.

-

-

Calculation: Apply the Guggenheim equation:

- : Molecular Weight (302.17 g/mol ).

- : Temperature (Kelvin).[2]

- : Density of pure solvent.

Why this works: The term

Part 4: Implications for Drug Design[2][4]

Understanding the dipole moment of this compound is not merely an academic exercise; it dictates the compound's behavior in biological systems.

Lipophilicity & Membrane Permeability

-

LogP Impact: While the tert-butyl group adds lipophilicity (increasing LogP), the high dipole moment generated by the bromines creates a "polar surface" area. This balance is crucial. A dipole > 3.0 D can improve solubility in aqueous media compared to non-polar analogs, but may require specific transport mechanisms to cross lipid bilayers.

-

Solubility: The lack of an H-bond donor (N1 is substituted) means this molecule relies on dipole-dipole interactions for solubility. It will be soluble in DCM, DMSO, and lipids, but poorly soluble in water unless the dipole interaction with water is maximized.

Binding Affinity

-

Halogen Bonding: The Bromine atoms at C3/C4 are excellent candidates for Halogen Bonding (X-bond) . In a protein binding pocket, the "sigma hole" (positive potential patch) on the bromine can interact with backbone carbonyls.

-

Dipole Alignment: The strong net dipole allows the molecule to orient itself within the electrostatic field of a receptor pocket, a key factor in binding kinetics (

).

References

-

Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720.

-

Smith, J. W. (1950).[3][4] "Some developments of Guggenheim's simplified procedure for computing electric dipole moments." Transactions of the Faraday Society, 46, 394-399.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

-

Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[5] (Standard reference for substituent effects like t-Butyl and Bromine).

- Alkorta, I., & Elguero, J. (2004). "Theoretical studies on the structure and properties of pyrazoles." Structural Chemistry.

Sources

- 1. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: Regioselective C-5 Lithiation of 3,4-Dibromo-1-tert-butylpyrazole

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the CDK inhibitor ribociclib. The precise installation of substituents around the pyrazole ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. However, for polysubstituted systems like 3,4-dibromopyrazoles, achieving regiocontrol during functionalization presents a significant synthetic challenge. This application note provides a detailed protocol and mechanistic rationale for the highly regioselective lithiation of 3,4-dibromo-1-tert-butylpyrazole at the C-5 position, enabling the directed synthesis of valuable 3,4,5-trisubstituted pyrazole derivatives.

Scientific Rationale: Achieving Regioselectivity through Kinetic Control

The selective functionalization of this compound hinges on understanding the competing pathways of direct deprotonation versus halogen-metal exchange. The regioselectivity is governed by a delicate interplay between substrate electronics, reagent choice, and reaction temperature, ultimately leveraging the principles of kinetic versus thermodynamic control.[1][2]

The Kinetically Favored C-5 Position

The most acidic proton on the pyrazole ring is located at the C-5 position. Its acidity is enhanced by the inductive electron-withdrawing effects of the adjacent sp²-hybridized ring nitrogen (N-1) and the two bromine atoms at C-3 and C-4. When a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is introduced at very low temperatures (e.g., -78 °C), the deprotonation at this most acidic site is the fastest reaction, proceeding through the lowest energy activation barrier.[3][4] This rapid, irreversible proton abstraction under cryogenic conditions yields the 5-lithiated pyrazole as the kinetic product, effectively "locking in" the regioselectivity before slower, competing reactions can occur.[1][5]

The Role of the N-1 tert-Butyl Group

The N-1 tert-butyl group serves two critical functions. First, it acts as a robust protecting group, preventing N-H deprotonation that would occur on an unprotected pyrazole. Second, its significant steric bulk effectively shields the N-1 position and discourages side reactions involving the N-alkyl group, which can be observed in less hindered substrates like 1-methylpyrazole under certain conditions.[4][6]

Suppressing Competing Pathways

Two primary side reactions are suppressed by adhering to a kinetically controlled protocol:

-

Halogen-Metal Exchange: The reaction of an organolithium reagent with an aryl bromide can lead to a lithium-for-bromine swap.[7] This process generally has a higher activation energy than C-5 deprotonation and is therefore significantly slower at -78 °C. Allowing the reaction to warm could increase the rate of this undesired pathway.

-

Thermodynamic Rearrangement: If the initially formed 5-lithiated species were to rearrange to a more stable lithiated isomer (the thermodynamic product), regioselectivity would be lost. Low temperatures immobilize the kinetically formed intermediate, preventing equilibration to other, potentially more stable, organolithium species.[4]

Experimental Workflow and Mechanism

The overall process involves the formation of a highly reactive organolithium intermediate in a controlled manner, which is then trapped in situ by an electrophile to forge a new carbon-carbon or carbon-heteroatom bond exclusively at the C-5 position.

Caption: Kinetically controlled workflow for regioselective C-5 lithiation.

Detailed Experimental Protocol

This protocol describes the regioselective C-5 lithiation and subsequent quench with a generic electrophile. Researchers should adapt the purification based on the properties of the final product.

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. Always wear fire-retardant personal protective equipment.

Materials and Equipment

-

Reagents: this compound, n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), desired electrophile (e.g., benzaldehyde, trimethylsilyl chloride), Saturated aq. Ammonium Chloride (NH₄Cl), Diethyl Ether, Magnesium Sulfate (MgSO₄).

-

Equipment: Schlenk line or glovebox, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer and stir bars, low-temperature thermometer, syringes, and needles.

Step-by-Step Methodology

-

Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a low-temperature thermometer under an inert atmosphere.

-

Substrate Dissolution: To the flask, add this compound (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration) via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

-

Causality Note: The slow, dropwise addition is crucial to dissipate the heat of reaction and prevent localized warming, which could compromise regioselectivity. Using a slight excess of n-BuLi ensures full conversion of the starting material.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. This "aging" period ensures the complete formation of the kinetic organolithium intermediate.

-

Electrophilic Quench: Dissolve the chosen electrophile (1.2 eq) in a small amount of anhydrous THF in a separate dry flask. Add this solution dropwise to the cold (-78 °C) reaction mixture.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 2-3 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol Validation and Data

The success of the protocol is defined by the regioselectivity and yield of the C-5 functionalized product. Validation is achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The most direct confirmation of C-5 functionalization is the disappearance of the singlet corresponding to the C-5 proton in the starting material and the appearance of new signals corresponding to the introduced electrophile.

-

Mass Spectrometry: Confirms the mass of the desired product, verifying the addition of the electrophilic fragment.

| Parameter | Condition | Expected Outcome | Rationale |

| Temperature | -78 °C | >95% C-5 selectivity | Favors kinetic deprotonation; suppresses halogen-metal exchange.[4][5] |

| Base | n-BuLi or LDA | High C-5 selectivity | Strong bases capable of rapid deprotonation at low temperatures. |

| Reaction Time | 1 hour (lithiation) | Complete formation of the 5-lithio species | Allows for full conversion without significant side reactions. |

| Quench | At -78 °C | High yield of trapped product | Prevents decomposition or rearrangement of the organolithium intermediate upon warming. |

Troubleshooting

-

Low Yield: May result from moisture in the reagents or glassware, deactivating the organolithium. Ensure all components are rigorously dried. Alternatively, the electrophile may be insufficiently reactive.

-

Poor Regioselectivity: This is almost always due to the reaction temperature rising above -70 °C. Ensure efficient cooling and slow addition of the n-BuLi. A mixture of products could indicate competing halogen-metal exchange.[7]

-

Decomposition: Some organolithium intermediates are unstable even at low temperatures. Ensure the electrophile is added promptly after the 1-hour stirring period.

Conclusion

The protocol detailed herein provides a robust and reliable method for the regioselective C-5 lithiation of this compound. By carefully controlling the reaction conditions to operate under kinetic control, researchers can access a versatile 5-lithio intermediate that serves as a powerful synthon for constructing complex, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

-

Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261-7. [Link]

-

Ansari, A. S., & Narasimhan, N. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 100(4), 267-274. [Link]

-

LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Wikipedia. [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

-

Shirley, D. A., & Ragsdale, J. W. (1955). The Metalation of 1-Methylpyrazole and 1-Methylimidazole with n-Butyllithium. Journal of Organometallic Chemistry, 4(4), 334-338. A relevant historical context although not directly cited. [Link]

-

Katritzky, A. R., & Rewcastle, G. W. (1986). The lithiation of five-membered heteroaromatic compounds: The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry, 23(5), 1363-1367. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

Site-selective functionalization of 3,4-Dibromo-1-tert-butylpyrazole

This guide details the site-selective functionalization of 3,4-Dibromo-1-tert-butylpyrazole , a scaffold where the interplay between electronic effects and steric hindrance dictates reactivity.

The tert-butyl group at

Part 1: Mechanistic Principles & Reactivity Profile

The regioselectivity in this substrate is governed by the electronic disparity between the "alpha-like"

-

C3-Position (Alpha to N2): This site is electronically deficient (lower LUMO) due to the inductive withdrawal of the adjacent imine nitrogen (

). It mimics the C2-position of pyridine. Consequently, it is the preferred site for oxidative addition by transition metals (Pd, Ni) and halogen-metal exchange (forming the more stabilized carbanion). -

C4-Position (Beta to N1/N2): This site is relatively electron-rich, behaving similarly to the C3-position of pyridine or a standard arene. It is kinetically slower to react in cross-couplings and less favorable for carbanion formation compared to C3.

-

C5-Position: Although intrinsically acidic, the bulky tert-butyl group at

sterically occludes this site, suppressing deprotonation or functionalization under standard conditions.

Reactivity Hierarchy Diagram

Caption: Reactivity landscape of this compound. The C3-Br bond is activated for metal insertion, while C4 remains dormant until C3 is functionalized.

Part 2: Application Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

This protocol utilizes the electronic deficiency of the C3-Br bond to achieve >95% regioselectivity. The use of a mild base and controlled temperature prevents premature activation of the C4-Br bond.

Reagents & Equipment:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)

-

Base: Na2CO3 (2.0 M aq. solution, 2.5 equiv)

-

Solvent: 1,4-Dioxane or DME (degassed)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: In a glovebox or under active Ar flow, charge a reaction vial with the pyrazole substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (3-5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).

-

Activation: Add the aqueous Na2CO3 solution via syringe.

-

Reaction: Seal the vessel and heat to 60–70 °C .

-

Critical Control Point: Do not exceed 80 °C initially. Higher temperatures may promote minor oxidative addition at C4. Monitor via LCMS at 2-hour intervals.

-

-

Workup: Once the starting material is consumed (typically 4-6 h), cool to room temperature. Dilute with EtOAc and wash with water/brine.

-

Purification: Flash column chromatography (Hexane/EtOAc). The C3-substituted product typically elutes later than the dibromo precursor due to increased polarity.

Mechanistic Insight: The oxidative addition of Pd(0) into the C3-Br bond is faster because the resulting Pd(II) intermediate is stabilized by the adjacent nitrogen lone pair (chelation-like effect) and the lower bond dissociation energy of the electron-deficient C-Br bond.

Protocol B: C3-Selective Lithium-Halogen Exchange

Lithium-halogen exchange provides a route to introduce electrophiles (aldehydes, silanes, etc.) at C3. tert-Butyllithium (t-BuLi) is required due to the deactivated nature of the pyrazole ring, but the reaction is highly regioselective for C3.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: t-BuLi (1.7 M in pentane, 2.1 equiv)

-

Electrophile: DMF, Iodine, or TMSCl (1.2–1.5 equiv)

-

Solvent: Anhydrous THF

-

Temp: -78 °C

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78 °C under Ar. Add anhydrous THF.

-

Substrate Addition: Dissolve the pyrazole in THF and transfer to the flask.

-

Exchange (The "Kick"): Add t-BuLi dropwise over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the C3-lithiated species.

-

Timing: Stir for exactly 15–20 minutes at -78 °C. Prolonged stirring is unnecessary and may lead to isomerization (though unlikely with t-Bu block).

-

-

Quench: Add the electrophile (neat or in THF) rapidly.

-

Warming: Allow the mixture to warm to 0 °C over 1 hour.

-

Workup: Quench with sat. NH4Cl. Extract with ether.

Reaction Pathway Diagram

Caption: Kinetic control favors C3-lithiation due to inductive stabilization from the adjacent nitrogen.[1][2]

Part 3: Sequential Functionalization (C3 then C4)

To achieve 3,4-disubstituted pyrazoles, a sequential approach is required. The C4-bromide remains intact after the first step and can be activated under more forcing conditions.

Protocol:

-

Step 1: Perform C3-Suzuki coupling as per Protocol A. Isolate the 3-Aryl-4-bromo-1-tert-butylpyrazole .

-

Step 2: Subject the mono-coupled product to a second Suzuki coupling.

-

Conditions: Use a more active catalyst system (e.g., Pd2(dba)3 + XPhos or Pd-PEPPSI-IPr ) and higher temperature (100–110 °C in Toluene/Water).

-

Note: The C4-Br bond is deactivated by the electron-rich nature of the pyrazole and potentially by the steric bulk of the new C3-substituent. Highly active biarylphosphine ligands (Buchwald ligands) are essential here.

-

Summary of Reactivity Data

| Reaction Type | Preferred Site | Selectivity Driver | Key Reagents |

| Suzuki Coupling | C3 | Electronic (Alpha to N) | Pd(PPh3)4, Na2CO3, 60°C |

| Li-Halogen Exchange | C3 | Anion Stability (Inductive) | t-BuLi, THF, -78°C |

| Electrophilic Subst. | C4 | HOMO orbital coefficient | NBS/NIS (if H present) |

| Deprotonation | C5 | Acidity (Blocked by t-Bu) | n-BuLi (Blocked) |

References

-

Site-Selective Cross-Coupling of Polyhalogenated Heterocycles

- Handy, C. J., & Zhang, Y. (2006). "Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles."

-

Source:

-

Reactivity of N-Substituted Pyrazoles

- Grozinger, K., et al. (2000). "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles." (Provides context on pyrazole electronic bias).

-

Source:

-

Lithium-Halogen Exchange in Heterocycles

Sources

Application Notes and Protocols: 3,4-Dibromo-1-tert-butylpyrazole as a Versatile Intermediate in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and the diverse substitution patterns it allows.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of commercialized fungicides, herbicides, and insecticides.[3][4] Pyrazole-containing agrochemicals often exhibit novel modes of action and can overcome resistance issues that have emerged with older classes of compounds. A particularly important class of pyrazole-based agrochemicals are the pyrazole carboxamide fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[5][6][7] The synthesis of these complex molecules relies on versatile and highly functionalized intermediates. This application note details the utility of 3,4-Dibromo-1-tert-butylpyrazole (CAS No. 1820619-93-9) as a strategic building block for the synthesis of a representative pyrazole carboxamide fungicide.

The dibromo substitution pattern at the 3- and 4-positions of the pyrazole ring offers two distinct reaction handles for sequential, regioselective functionalization. The bulky tert-butyl group at the N1 position provides steric shielding and enhances solubility in organic solvents, facilitating its use in a variety of reaction conditions. This guide will provide a detailed protocol for a two-step synthesis of a novel pyrazole carboxamide fungicide, demonstrating the synthetic utility of this intermediate.

Synthetic Strategy: A Modular Approach to Pyrazole Carboxamides

The synthetic approach outlined below leverages the differential reactivity of the two bromine atoms on the pyrazole ring. The general strategy involves:

-

Palladium-Catalyzed Cross-Coupling: A selective Suzuki-Miyaura coupling at one of the bromine positions to introduce a desired aryl or heteroaryl moiety. This reaction is a powerful tool for C-C bond formation in the synthesis of agrochemicals.[8][9]

-

Carboxylation and Amide Bond Formation: Conversion of the remaining bromine atom to a carboxylic acid, followed by an amide coupling reaction with a target aniline derivative to complete the synthesis of the pyrazole carboxamide fungicide.

This modular approach allows for the generation of a diverse library of potential agrochemicals by varying the boronic acid and aniline coupling partners.

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole (Intermediate 2)

This protocol describes a selective Suzuki-Miyaura coupling at the 3-position of the pyrazole ring.

Reaction Scheme:

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound (1) | 1820619-93-9 | 297.98 | 10.0 | 1.0 |

| 2-Fluorophenylboronic acid | 1993-03-9 | 139.92 | 12.0 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.3 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 30.0 | 3.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | - |

| Water | 7732-18-5 | 18.02 | 10 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1) (2.98 g, 10.0 mmol), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add 1,4-dioxane (50 mL) and water (10 mL) to the flask.

-

Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.

-

Add Pd(dppf)Cl₂ (220 mg, 0.3 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add 100 mL of ethyl acetate and 100 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford 4-Bromo-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole (Intermediate 2) as a solid.

Self-Validation and Characterization (Expected):

-

Yield: 75-85%

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.1 (m, 4H, Ar-H), 7.45 (s, 1H, pyrazole-H), 1.65 (s, 9H, t-Bu). The singlet at ~1.65 ppm is characteristic of the tert-butyl group.[10][11]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (d, J=245 Hz, C-F), aromatic carbons, pyrazole carbons, ~60 (C(CH₃)₃), ~30 (C(CH₃)₃).

-

LC-MS: Calculated for C₁₃H₁₄BrFN₂ [M+H]⁺: 297.04, Found: 297.1.

Part 2: Synthesis of N-(4-chlorophenyl)-1-tert-butyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (Final Product 3)

This protocol describes the conversion of the C4-bromo group to a carboxamide.

Reaction Scheme:

Materials:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| Intermediate 2 | - | 297.15 | 5.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 6.0 | 1.2 |

| Dry Ice (solid CO₂) | 124-38-9 | 44.01 | Excess | - |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 10.0 | 2.0 |

| 4-Chloroaniline | 106-47-8 | 127.57 | 5.5 | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 7.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - |

Procedure:

Step A: Carboxylation

-

Dissolve Intermediate 2 (1.49 g, 5.0 mmol) in anhydrous THF (30 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.4 mL of 2.5 M solution in hexanes, 6.0 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with 1 M HCl (20 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which is used in the next step without further purification.

Step B: Amide Coupling

-

To the crude carboxylic acid from the previous step, add anhydrous DCM (30 mL) and thionyl chloride (0.73 mL, 10.0 mmol).

-

Add a catalytic amount of DMF (2 drops).

-

Heat the mixture to reflux for 2 hours.

-

Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the resulting crude acid chloride in anhydrous DCM (20 mL).

-

In a separate flask, dissolve 4-chloroaniline (0.70 g, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in anhydrous DCM (20 mL).

-

Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography to afford the final product 3.

Self-Validation and Characterization (Expected):

-

Yield: 60-70% over two steps.

-

Appearance: White to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, pyrazole-H), ~7.8 (br s, 1H, NH), ~7.6-7.2 (m, 8H, Ar-H), 1.70 (s, 9H, t-Bu).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C=O), aromatic and pyrazole carbons, ~62 (C(CH₃)₃), ~30 (C(CH₃)₃).

-

LC-MS: Calculated for C₂₀H₁₉ClFN₃O [M+H]⁺: 384.12, Found: 384.1.

Causality and Experimental Choices

-

Choice of Intermediate: this compound is an ideal starting material due to the two bromine atoms which can be sequentially and selectively functionalized. The tert-butyl group enhances solubility and provides steric hindrance that can influence regioselectivity in some reactions.

-

Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for molecular diversity.[12] Pd(dppf)Cl₂ is a robust catalyst for this type of coupling involving heteroaryl halides.[13] The use of a base like sodium carbonate is essential for the transmetalation step in the catalytic cycle.[14]

-

Carboxylation: The conversion of the aryl bromide to a carboxylic acid via lithium-halogen exchange with n-butyllithium followed by quenching with CO₂ is a standard and efficient method. The low temperature (-78 °C) is critical to prevent side reactions.

-

Amide Coupling: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride ensures efficient coupling with the weakly nucleophilic 4-chloroaniline. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[15][16]

Safety and Handling

-

Brominated Compounds: Brominated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[17][18][19] They can be irritants and harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[20]

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Thionyl Chloride: This is a corrosive and lachrymatory liquid. It should be handled in a fume hood.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of pyrazole-based agrochemicals. Its di-halogenated nature allows for a modular and regioselective approach to construct complex molecules, such as the pyrazole carboxamide fungicides. The protocols provided herein demonstrate a robust synthetic strategy that can be adapted for the creation of a diverse library of potential crop protection agents. The principles and techniques described are fundamental to modern agrochemical research and development.

References

-

Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (URL: [Link])

-

Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. ACS Publications. (URL: [Link])

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: [Link])

- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Journal of Heterocyclic Chemistry. (URL: not available)

- Structure-activity relationships in a series of fungicidal pyrazole carboxanilides. Pesticide Science. (URL: not available)

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. (URL: [Link])

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (URL: [Link])

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (URL: [Link])

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). (URL: [Link])

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. (URL: [Link])

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (URL: [Link])

-

Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (URL: [Link])

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. (URL: [Link])

-

Safety Data Sheet: Bromine. Carl ROTH. (URL: [Link])

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (URL: [Link])

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

-

Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][21][22]triazines. PMC. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. (URL: [Link])

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. (URL: [Link])

-

Safety Data Sheet: Bromine. PENTA. (URL: [Link])

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (URL: [Link])

-

LCSS: BROMINE. (URL: [Link])

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (URL: [Link])

- Preparation method and application of bromopyrazole compound intermediate.

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (URL: [Link])

-

t-Butyl group towers over other 1H resonances. ACD/Labs. (URL: [Link])

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). (URL: [Link])

-

Safety Data Sheet: Bromine. Carl ROTH. (URL: [Link])

-

Safety Data Sheet: Bromine. PENTA. (URL: [Link])

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. (URL: [Link])

-

A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Request PDF. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. (URL: [Link])

- 194 recent advances in the synthesis of new pyrazole deriv

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. (URL: [Link])

-

Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed. (URL: [Link])

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. (URL: [Link])

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. (URL: [Link])

- Process for preparation of pyrazole carboxylic acid amide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. scielo.br [scielo.br]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 18. LCSS: BROMINE [web.stanford.edu]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. carlroth.com [carlroth.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]

Synthesis of trisubstituted pyrazoles starting from 3,4-Dibromo-1-tert-butylpyrazole

Executive Summary

This guide details the sequential, regioselective functionalization of 3,4-dibromo-1-tert-butylpyrazole. Unlike symmetrical heterocycles, this scaffold presents three distinct reactive sites (C-3, C-4, C-5), governed by a complex interplay of electronic bias and steric shielding from the tert-butyl group.

The Core Challenge: Distinguishing between the two bromine atoms (C-3 vs. C-4) and the C-H bond (C-5) to install three different substituents (

The Solution: A "C-5 First" strategy, followed by sequential Palladium-catalyzed cross-couplings exploiting the intrinsic electronic disparity between the C-3 and C-4 positions.

Strategic Analysis & Reactivity Profile

The starting material, this compound (1 ), possesses a unique reactivity hierarchy:

-

C-5 Position (Kinetic Handle): The C-5 proton is the most acidic site (

) due to the inductive effect of the adjacent N-1 nitrogen. However, the bulky tert-butyl group at N-1 provides significant steric shielding, requiring small, strong bases (e.g., n-BuLi) for deprotonation. -

C-3 Bromine (Electronic Alpha-Site): Positioned

to the imine-like nitrogen (N-2), this site is more electron-deficient than C-4. Consequently, it undergoes oxidative addition with Pd(0) faster than C-4. -

C-4 Bromine (Electronic Beta-Site): This is the least reactive site, requiring forcing conditions (higher temperature, active ligands) for cross-coupling.

Validated Reaction Pathway

The most robust route prevents steric clashes by installing the C-5 substituent first (via lithiation), followed by sequential cross-coupling at C-3 (mild conditions) and finally C-4 (forcing conditions).

Figure 1: Sequential functionalization logic. The pathway relies on the decreasing reactivity order: C-5 (Lithiation) > C-3 (Pd-coupling) > C-4 (Pd-coupling).

Detailed Experimental Protocols

Step 1: C-5 Functionalization via Lithiation

Objective: Install the first substituent (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or TMPLi (for sensitive electrophiles)

-

Electrophile: Alkyl halide, DMF, Aldehyde, etc. (1.2 equiv)[1]

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add substrate and anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Low temperature prevents "halogen dance" or bromine-lithium exchange.

-

Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 30–45 minutes.

-

Checkpoint: The solution often turns yellow/orange, indicating the formation of the lithiated species.

-

-

Trapping: Add the Electrophile (neat or in THF) dropwise.

-

Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Dry over Na2SO4.

Self-Validation (QC):

-

1H NMR: Disappearance of the C-5 proton singlet (typically

7.5–7.8 ppm). -

NOE: If the electrophile is a proton (reaction quenched with D2O), deuterium incorporation at C-5 is observed.

Step 2: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Install the second substituent (

Reagents:

-

Substrate: 5-Substituted-3,4-dibromo-1-tert-butylpyrazole (1.0 equiv)

-

Boronic Acid:

(1.05 equiv) -

Catalyst: Pd(PPh3)4 (3–5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: Toluene/Ethanol (4:1) or DME/Water

Protocol:

-

Degassing: Sparge solvents with Argon for 15 minutes.

-

Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add catalyst last.[2]

-

Reaction: Heat to 60–70 °C (Oil bath). Caution: Do not reflux yet.

-

Optimization: Monitor by TLC/LCMS every hour. Stop immediately upon consumption of starting material to prevent double coupling.

-

-

Workup: Standard aqueous workup. Purify via column chromatography.

Self-Validation (QC):

-

Regiochemistry Check: In the NOESY spectrum, the new aryl group (

) should NOT show a strong correlation with the N-tert-butyl group (since they are separated by the C-5 substituent). If C-5 is H, NOE between -

13C NMR: The C-3 carbon signal will shift significantly downfield upon arylation.

Step 3: C-4 Suzuki-Miyaura Coupling (The "Difficult" Position)

Objective: Install the final substituent (

Reagents:

-

Substrate: 3-Substituted-4-bromo-5-substituted-1-tert-butylpyrazole

-

Boronic Acid:

(1.5 equiv) -

Catalyst: Pd(OAc)2 + SPhos or XPhos Pd G2 (Highly active catalyst required)

-